molecular formula C13H17F B14236928 1-Fluoro-2-(4-methylcyclohexyl)benzene CAS No. 581786-48-3

1-Fluoro-2-(4-methylcyclohexyl)benzene

Cat. No.: B14236928
CAS No.: 581786-48-3
M. Wt: 192.27 g/mol
InChI Key: KGBJCYMVYWJNBV-UHFFFAOYSA-N
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Description

1-Fluoro-2-(4-methylcyclohexyl)benzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 4-methylcyclohexyl group

Preparation Methods

The synthesis of 1-Fluoro-2-(4-methylcyclohexyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 4-methylcyclohexyl derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoro-2-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or alkanes.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

1-Fluoro-2-(4-methylcyclohexyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for medicinal chemistry research.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-Fluoro-2-(4-methylcyclohexyl)benzene exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine atom and cyclohexyl group.

    Pathways Involved: The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

1-Fluoro-2-(4-methylcyclohexyl)benzene can be compared with other similar compounds, such as:

    1-Fluoro-2-(4-methylphenyl)benzene: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical and physical properties.

    1-Fluoro-2-(4-ethylcyclohexyl)benzene: The presence of an ethyl group instead of a methyl group affects the compound’s reactivity and applications.

    1-Fluoro-2-(4-methylcyclohexyl)phenol: The addition of a hydroxyl group introduces new functional possibilities and interactions.

Properties

CAS No.

581786-48-3

Molecular Formula

C13H17F

Molecular Weight

192.27 g/mol

IUPAC Name

1-fluoro-2-(4-methylcyclohexyl)benzene

InChI

InChI=1S/C13H17F/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-5,10-11H,6-9H2,1H3

InChI Key

KGBJCYMVYWJNBV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=CC=CC=C2F

Origin of Product

United States

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